[2-oxo-2-(3-thienyl)ethyl]malonic acid
Description
[2-Oxo-2-(3-thienyl)ethyl]malonic acid is a malonic acid derivative featuring a thiophene ring (3-thienyl group) linked to a ketone-substituted ethyl chain. This compound combines the reactivity of the malonic acid backbone—a dicarboxylic acid with two adjacent carboxylic acid groups—with the aromatic and electronic properties of the thiophene heterocycle. Thiophene, a sulfur-containing five-membered ring, imparts unique electronic characteristics due to its conjugation and polarizability, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-oxo-2-thiophen-3-ylethyl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5S/c10-7(5-1-2-15-4-5)3-6(8(11)12)9(13)14/h1-2,4,6H,3H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRZXZNPVJGTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Malonic acid derivatives vary widely based on substituents attached to the central carbon or ethyl chain. Key structural analogs include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Thiophene (3-thienyl) and benzothiazole rings enhance conjugation and electronic interactions compared to aliphatic substituents (e.g., methyl or ethyl groups). This influences reactivity in synthesis and binding affinity in biological systems .
- Ketone Positioning: The ketone group in this compound may enhance electrophilicity, facilitating nucleophilic additions or condensations, similar to 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives .
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